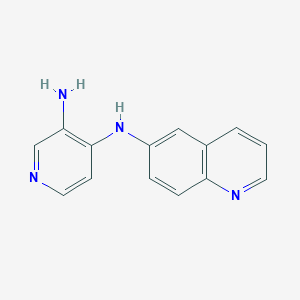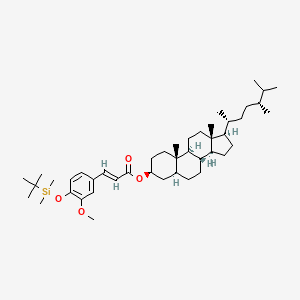
trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate: is a complex organic compound that combines a sterol derivative (campestanyl) with a ferulate ester, modified with a tert-butyldimethylsilyl (TBDMS) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate typically involves multiple steps:
Starting Materials: The synthesis begins with campestanol, a sterol derivative, and ferulic acid.
Esterification: Ferulic acid is esterified with campestanol to form campestanyl ferulate.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferulate moiety.
Reduction: Reduction reactions can target the ester linkage or the sterol backbone.
Substitution: The TBDMS protecting group can be selectively removed under mild acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acetyl chloride in dry methanol is effective for deprotecting TBDMS groups.
Major Products:
Oxidation: Oxidized derivatives of the ferulate moiety.
Reduction: Reduced forms of the ester or sterol components.
Substitution: Deprotected ferulate esters.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is a common protecting group for alcohols, allowing selective reactions at other sites.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies of sterol metabolism and function.
Industry:
Materials Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the formulation of bioactive compounds for crop protection.
Mecanismo De Acción
The mechanism of action of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate depends on its specific application:
In Organic Synthesis: The TBDMS group protects the hydroxyl group, allowing selective reactions at other functional groups.
In Biological Systems: The sterol component may interact with cellular membranes, influencing membrane fluidity and function.
Comparación Con Compuestos Similares
trans-Campestanyl ferulate: Lacks the TBDMS protecting group.
trans-Campestanyl 3-(4-hydroxy)-ferulate: Similar structure but without the TBDMS group.
Uniqueness:
Protection: The TBDMS group provides stability and selectivity in reactions.
Versatility: Combines the properties of sterols and ferulates, making it useful in diverse applications.
Propiedades
Fórmula molecular |
C44H72O4Si |
|---|---|
Peso molecular |
693.1 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C44H72O4Si/c1-29(2)30(3)13-14-31(4)36-19-20-37-35-18-17-33-28-34(23-25-43(33,8)38(35)24-26-44(36,37)9)47-41(45)22-16-32-15-21-39(40(27-32)46-10)48-49(11,12)42(5,6)7/h15-16,21-22,27,29-31,33-38H,13-14,17-20,23-26,28H2,1-12H3/b22-16+/t30-,31-,33+,34+,35+,36-,37+,38+,43+,44-/m1/s1 |
Clave InChI |
GQNBLZGZVDHGGR-ANRALWKHSA-N |
SMILES isomérico |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
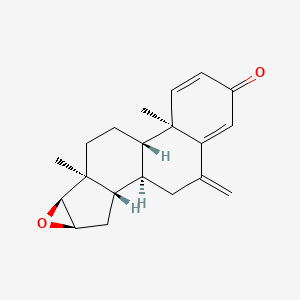
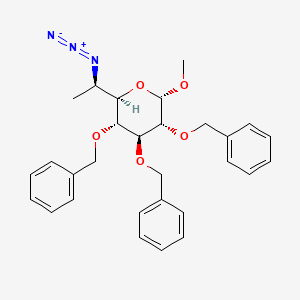
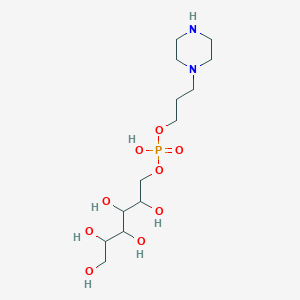
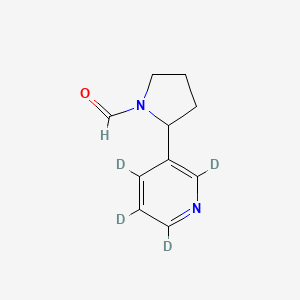
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
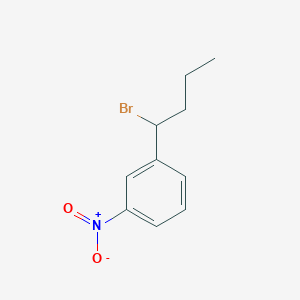
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
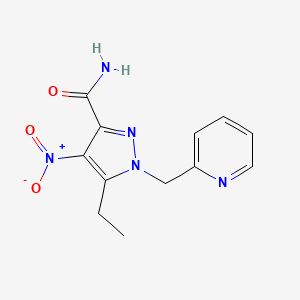
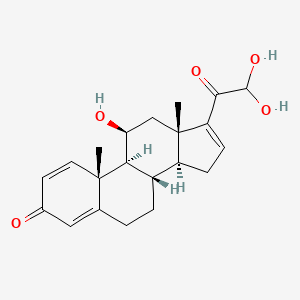
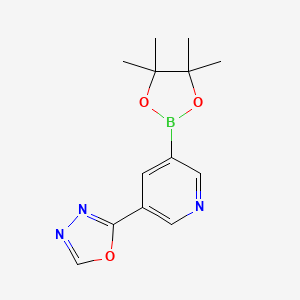
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
